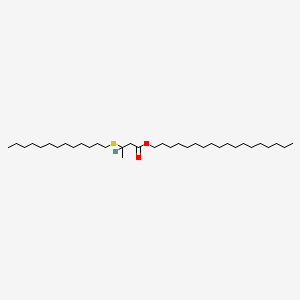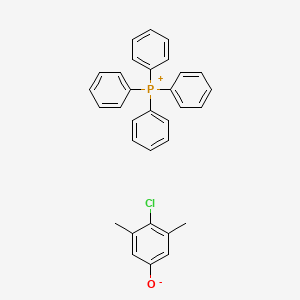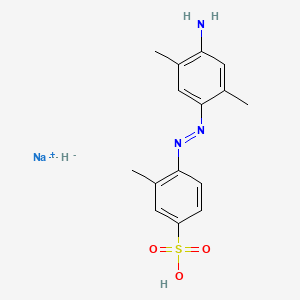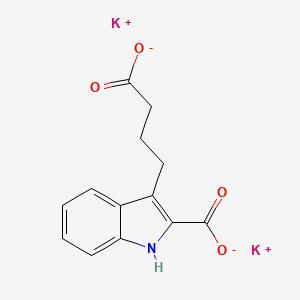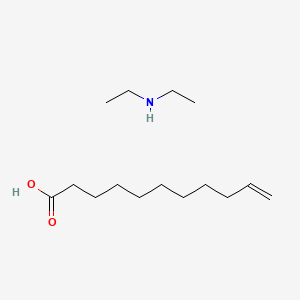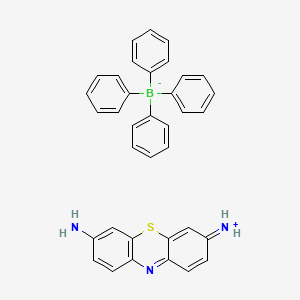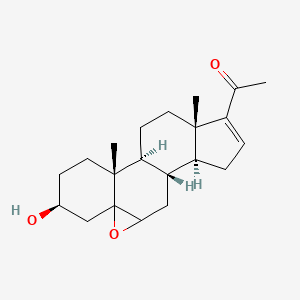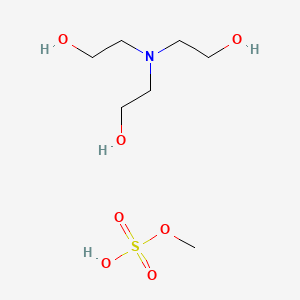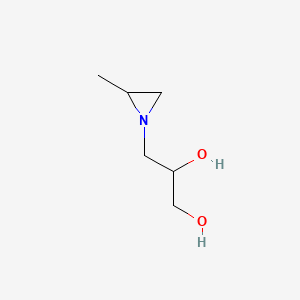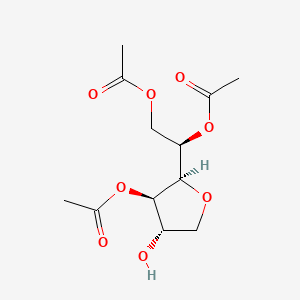
1,4-Anhydro-D-glucitol 3,5,6-triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Anhydro-D-glucitol 3,5,6-triacetate is a chemical compound with the molecular formula C12H18O8 and a molecular weight of 290.26 g/mol It is a derivative of D-glucitol (sorbitol) and is characterized by the presence of three acetyl groups attached to the 3rd, 5th, and 6th positions of the glucitol molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Anhydro-D-glucitol 3,5,6-triacetate can be synthesized through the acetylation of 1,4-anhydro-D-glucitol. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine or sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective acetylation of the desired hydroxyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Anhydro-D-glucitol 3,5,6-triacetate can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 1,4-anhydro-D-glucitol.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 1,4-Anhydro-D-glucitol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: 1,4-Anhydro-D-glucitol.
Scientific Research Applications
1,4-Anhydro-D-glucitol 3,5,6-triacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 1,4-anhydro-D-glucitol 3,5,6-triacetate involves its interaction with specific molecular targets and pathways. The compound can be hydrolyzed to release 1,4-anhydro-D-glucitol, which may then participate in various biochemical processes. The acetyl groups can also influence the compound’s solubility, stability, and reactivity, thereby affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1,5-Anhydro-D-glucitol: A naturally occurring monosaccharide with similar structural features but lacking the acetyl groups.
1,4-Anhydro-D-glucitol: The parent compound without acetylation.
1,6-Dideoxy-2,3,4,5-tetra-O-acetyl-D-dulcitol: Another acetylated derivative with different acetylation patterns .
Uniqueness
The presence of three acetyl groups enhances its solubility in organic solvents and may influence its reactivity and biological activity compared to its non-acetylated counterparts .
Properties
CAS No. |
94108-70-0 |
|---|---|
Molecular Formula |
C12H18O8 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
[(2R)-2-acetyloxy-2-[(2R,3R,4S)-3-acetyloxy-4-hydroxyoxolan-2-yl]ethyl] acetate |
InChI |
InChI=1S/C12H18O8/c1-6(13)17-5-10(19-7(2)14)12-11(20-8(3)15)9(16)4-18-12/h9-12,16H,4-5H2,1-3H3/t9-,10+,11+,12+/m0/s1 |
InChI Key |
MOTDKJOPTZYSEJ-IRCOFANPSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC(C1C(C(CO1)O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


